molecular formula C6FeK3N6 B8811228 Tripotassium iron(3+) hexacyanide

Tripotassium iron(3+) hexacyanide

Cat. No.: B8811228
M. Wt: 329.24 g/mol
InChI Key: BYGOPQKDHGXNCD-UHFFFAOYSA-N
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Description

Tripotassium iron(3+) hexacyanide, also known as potassium ferricyanide (K₃[Fe(CN)₆]), is a coordination compound with a molecular weight of 329.25 g/mol . It consists of a central Fe³⁺ ion octahedrally coordinated by six cyanide ligands (CN⁻), forming the [Fe(CN)₆]³⁻ complex anion, balanced by three K⁺ counterions. Potassium ferricyanide is widely utilized in photography, electroplating, and as an oxidizing agent in analytical chemistry . Its stability in aqueous solutions and redox activity make it a critical reagent in industrial and laboratory settings.

Properties

Molecular Formula

C6FeK3N6

Molecular Weight

329.24 g/mol

IUPAC Name

tripotassium;iron(3+);hexacyanide

InChI

InChI=1S/6CN.Fe.3K/c6*1-2;;;;/q6*-1;+3;3*+1

InChI Key

BYGOPQKDHGXNCD-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Tripotassium iron(3+) hexacyanide has the molecular formula K3[Fe(CN)6]K_3[Fe(CN)_6] and is characterized by its bright red color. The compound consists of iron in the +3 oxidation state coordinated to six cyanide ligands. Its structure allows it to participate in various chemical reactions, making it useful in numerous applications.

Scientific Research Applications

2.1. Redox Chemistry

Potassium ferricyanide serves as a mild oxidizing agent in organic chemistry. It is commonly used in redox reactions due to its ability to accept electrons, which can facilitate various chemical transformations. For instance, it can oxidize reduced cytochrome c in physiological experiments, increasing the solution's redox potential (E°' ~ 436 mV at pH 7) .

2.2. Analytical Chemistry

The compound is widely used as a laboratory reagent for detecting ferrous ions (Fe²⁺). When potassium ferricyanide reacts with ferrous ions, it forms Prussian blue (ferric ferrocyanide), a deep blue pigment that can be quantitatively analyzed using colorimetric methods . This property is particularly valuable in environmental monitoring and biological assays.

2.3. Biosensors

Potassium ferricyanide is an essential component in amperometric biosensors, where it acts as an electron transfer mediator. It replaces natural electron acceptors like oxygen in enzyme-catalyzed reactions, such as those involving glucose oxidase, making it crucial for blood glucose meters used by diabetics .

Industrial Applications

3.1. Electroplating and Metal Treatment

In the metal industry, potassium ferricyanide is utilized for electroplating processes and as a hardening agent for iron and steel. Its ability to form stable complexes with metals enhances the quality and durability of the plated surfaces .

3.2. Dyeing and Pigments

The compound is also employed in dyeing processes, particularly for wool, where it acts as a mordant to fix dyes onto fibers. Additionally, it is involved in producing pigments like Prussian blue, which finds applications in paints and coatings .

Environmental Applications

4.1. Corrosion Inhibition

Potassium ferricyanide is used as a corrosion inhibitor in various industrial applications due to its ability to form protective layers on metal surfaces . This property helps extend the lifespan of metal components exposed to corrosive environments.

4.2. Ecotoxicological Assessments

Recent studies have assessed the ecological impact of cyanides, including potassium ferricyanide, focusing on their release from industrial processes like metal mining and manufacturing . The findings indicate that while there are risks associated with cyanides, potassium ferricyanide's environmental impact is relatively low when managed properly.

Case Studies

Application Description Example Use Case
Redox ChemistryOxidizing agent in organic reactionsOxidation of cytochrome c in mitochondrial studies
Analytical ChemistryDetection of ferrous ions via colorimetric analysisEnvironmental monitoring for heavy metal contamination
BiosensorsElectron transfer mediator in glucose sensorsBlood glucose meters for diabetes management
ElectroplatingHardening agent for metalsEnhancing durability of steel components
DyeingMordant for fixing dyes on woolTextile industry applications
Corrosion InhibitionProtective layer formation on metalsMaintenance of infrastructure exposed to harsh environments

Comparison with Similar Compounds

Key Findings :

  • Prussian blue (Fe₄[Fe(CN)₆]₃) exhibits a mixed-valent structure with Fe²⁺ and Fe³⁺ ions, enabling charge delocalization and ferrimagnetic behavior .
  • Copper chromium hexacyanide nanoparticles adopt a face-centered cubic lattice (space group Fm3m) with a lattice parameter of 10.366 Å, stabilized by poly(vinylpyrrolidone) surfactants during synthesis .

Magnetic and Electronic Properties

Magnetic behavior varies significantly across hexacyanoferrates due to differences in metal centers and ligand-field effects:

Compound Magnetic Properties Mechanism References
Potassium ferricyanide Paramagnetic (Fe³⁺, d⁵ configuration); no long-range magnetic order reported Isolated high-spin Fe³⁺ centers
Prussian Blue Ferrimagnetic (Tc ~ 5.5 K); spin interactions via Fe-CN-Fe bridges Superexchange between Fe²⁺/Fe³⁺
Copper Chromium Hexacyanide Size-dependent magnetism; enhanced saturation magnetization at smaller particle sizes Charge transfer (Cu⁺-Cr⁴⁺ → Cu²⁺-Cr³⁺)

Research Highlights :

  • Copper chromium hexacyanide nanoparticles exhibit increased saturation magnetization with decreasing particle size, attributed to a charge-transfer transition from Cu⁺(S = 0)-Cr⁴⁺(S = 1) to Cu²⁺(S = ½)-Cr³⁺(S = 3/2) .
  • Prussian blue’s magnetic ordering arises from superexchange interactions mediated by cyanide ligands, a feature absent in potassium ferricyanide due to its isolated Fe³⁺ centers .

Insights :

  • Potassium ferricyanide’s higher solubility compared to ferrocyanide salts correlates with its stronger oxidizing capacity .
  • Thermodynamic optimization studies confirm the stability of [Fe(CN)₆]³⁻ in alkaline conditions, critical for its industrial applications .

Preparation Methods

Chlorination of Potassium Ferrocyanide

The most widely documented method for synthesizing potassium ferricyanide involves the oxidation of potassium ferrocyanide (K₄[Fe(CN)₆]) using chlorine gas. This reaction exploits the redox chemistry of iron, transitioning from a +2 oxidation state in ferrocyanide to +3 in ferricyanide. The balanced equation for this process is:

2 K4[Fe(CN)6]+Cl22 K3[Fe(CN)6]+2 KCl2\ \text{K}4[\text{Fe(CN)}6] + \text{Cl}2 \rightarrow 2\ \text{K}3[\text{Fe(CN)}_6] + 2\ \text{KCl}

Mechanism and Conditions
Chlorine gas is bubbled through an aqueous solution of potassium ferrocyanide, facilitating the oxidation of Fe²⁺ to Fe³⁺. The reaction proceeds under ambient temperature and pressure, with the solubility of K₃[Fe(CN)₆] in water (approximately 330 g/L at 20°C) allowing for efficient crystallization upon cooling . The byproduct, potassium chloride (KCl), remains in solution due to its higher solubility (~340 g/L), enabling separation via filtration or evaporation.

Industrial Scalability
This method is preferred industrially due to its high yield (>90%) and minimal side reactions. The use of chlorine gas ensures complete oxidation, while the aqueous medium simplifies large-scale processing. Safety protocols are critical, as excess chlorine requires neutralization to prevent hazardous emissions .

Comparative Analysis of Methods

MethodReagentsConditionsAdvantagesLimitations
ChlorinationK₄[Fe(CN)₆], Cl₂Aqueous, ambientHigh yield, scalable, cost-effectiveRequires handling toxic chlorine gas
MetathesisK₃[Fe(CN)₆], AgNO₃Aqueous, 0°CProduces high-purity derivativesIndirect; requires pre-synthesized K₃[Fe(CN)₆]
Electrochemical (Theoretical)Fe anode, KCN solutionElectrolytic cellPotential for green chemistryUnverified for K₃[Fe(CN)₆] synthesis

Q & A

Q. What are the standard methods for synthesizing tripotassium iron(3+) hexacyanide, and how can purity be validated?

Methodological Answer: this compound is typically synthesized via oxidation of ferrocyanide salts. For example, sodium ferrocyanide (Na₄[Fe(CN)₆]) can be oxidized using chlorine gas (Cl₂) or potassium permanganate (KMnO₄) in acidic conditions to yield Na₃[Fe(CN)₆], which is subsequently converted to the potassium salt through ion exchange . Purity validation involves:

  • Elemental Analysis : Quantifying Fe, K, and C/N ratios via ICP-OES or combustion analysis.
  • Infrared (IR) Spectroscopy : Confirming CN⁻ ligand coordination through characteristic ν(C≡N) stretches (~2100 cm⁻¹) .
  • X-ray Diffraction (XRD) : Comparing lattice parameters to crystallographic databases (e.g., ICSD).

Q. What spectroscopic techniques are appropriate for characterizing the electronic structure of this compound?

Methodological Answer: Key techniques include:

  • UV-Vis Spectroscopy : Detects ligand-to-metal charge transfer (LMCT) transitions in the visible range (e.g., 420 nm for Fe³⁺-CN⁻ interactions) .
  • X-ray Absorption Near-Edge Structure (XANES) : Resolves Fe K-edge features to determine oxidation state (Fe³⁺ vs. Fe²⁺) and coordination geometry .
  • Resonant Inelastic X-ray Scattering (RIXS) : Probes low-energy electronic excitations, such as 3d-eg transitions in low-spin Fe³⁺ complexes .

Advanced Research Questions

Q. How can time-resolved X-ray absorption spectroscopy elucidate the excited-state dynamics in iron hexacyanide complexes?

Methodological Answer: Time-resolved X-ray techniques, such as pump-probe RIXS, capture transient electronic states. For example:

  • Triplet State Detection : In cobalt(III) hexacyanide analogs, a triplet intermediate state (³T) was identified via delayed ligand photoaquation kinetics. Similar methods can be applied to Fe³⁺ systems to study spin crossover or LMCT dynamics .
  • Quantum Chemical Modeling : Pair experimental data with multireference CASSCF calculations to map potential energy surfaces and validate intermediate states .

Q. What computational approaches reconcile discrepancies in the electronic configuration of [Fe(CN)₆]³⁻ derived from valence bond theory versus molecular orbital models?

Methodological Answer: Discrepancies arise from differing theoretical frameworks:

  • Valence Bond (VB) Theory : Describes [Fe(CN)₆]³⁻ as Fe³⁺ (d⁵) in a low-spin state with d²sp³ hybridization .
  • Molecular Orbital (MO) Theory : Attributes electron donation to covalent interactions between Fe 3d orbitals and CN⁻ π/σ ligands, with back-donation into CN⁻ 2π* orbitals .
    Reconciliation Strategy :
  • Density Functional Theory (DFT) : Optimize geometry and calculate Mayer bond orders to quantify Fe-CN covalency.
  • XANES Simulations : Compare computed Fe K-edge spectra (e.g., using ORCA) with experimental data to validate hybridization models .

Data Contradiction Analysis

Q. How do conflicting interpretations of Fe³⁺-CN⁻ bonding in this compound arise from experimental vs. computational studies?

Methodological Answer: Contradictions often stem from:

  • Experimental Limitations : For example, UV-Vis may overestimate LMCT contributions due to solvent effects, while XANES provides direct metal-centered insights .
  • Theoretical Approximations : Single-reference DFT may fail to capture multiconfigurational states (e.g., mixed valence). Use CASPT2 or NEVPT2 methods for accurate excited-state modeling .
    Resolution Protocol :
  • Cross-validate using hybrid techniques (e.g., experimental RIXS + multireference calculations).
  • Perform temperature-dependent magnetic susceptibility studies to detect spin-state changes .

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